Triammonium citrate

Description

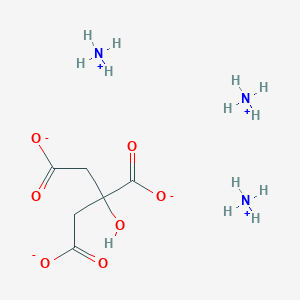

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O7 | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889469 | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Diammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules or crystals, Colorless crystals, White granules | |

CAS No. |

3012-65-5, 3458-72-8 | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium citrate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CITRATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Methodologies of Triammonium Citrate for Research Applications

Traditional Synthesis Routes and Their Academic Implications

Traditional methods for synthesizing triammonium (B15348185) citrate (B86180) have been well-established in academic and industrial laboratories. These routes primarily involve the neutralization of citric acid.

The most fundamental method for synthesizing triammonium citrate is the direct neutralization of citric acid with ammonia (B1221849). dntb.gov.uapsu.edu In this reaction, three moles of ammonia (NH₃) react with one mole of citric acid (C₆H₈O₇) to form one mole of this compound (C₆H₁₇N₃O₇). medchemexpress.com The reaction is typically carried out in an aqueous solution. Citric acid is dissolved in water, and ammonia, usually in the form of aqueous ammonia (ammonium hydroxide (B78521), NH₄OH), is added until the desired pH is reached. The resulting solution is then subjected to processes like decolorization, concentration, crystallization, and drying to obtain the final product. psu.edu

The choice of the neutralizing agent significantly impacts the efficiency, cost, and environmental footprint of the synthesis process. psu.edu

Aqueous Ammonia (NH₃·H₂O): Using aqueous ammonia is a common approach. However, it introduces a substantial amount of water into the reaction mixture, which necessitates an energy-intensive evaporation step for product crystallization. psu.edu This method can also lead to longer processing times and potential product discoloration due to thermal degradation during evaporation. The utilization ratio of ammonia in this process is reported to be around 48.6%. dntb.gov.uapsu.edu

Ammonium (B1175870) Bicarbonate (NH₄HCO₃): Historically, ammonium bicarbonate has been used as a neutralizer. This method involves reacting an aqueous solution of citric acid with ammonium bicarbonate. A significant drawback of this method is the production of carbon dioxide (CO₂) as a byproduct, which requires management to minimize environmental impact. Furthermore, the raw material utilization ratio is low, at approximately 22.8%, and the process is energy-intensive due to the need for evaporation and crystallization. psu.edu

Liquid Ammonia (NH₃): Direct neutralization with liquid ammonia represents a more efficient and environmentally friendly alternative. dntb.gov.uapsu.edu This method offers a 100% raw material utilization ratio and eliminates CO₂ emissions. dntb.gov.uapsu.edu The heat generated from the exothermic neutralization reaction can be used for the evaporation and concentration of the solution, leading to significant energy savings. google.com

Table 1: Comparison of Different Neutralizers for this compound Synthesis

| Neutralizer | Raw Material Utilization Ratio | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Aqueous Ammonia | 48.6% dntb.gov.uapsu.edu | No CO₂ emissions psu.edu | Energy-intensive water removal, longer processing times psu.edu |

| Ammonium Bicarbonate | 22.8% dntb.gov.uapsu.edu | Established historical method | Low utilization ratio, CO₂ emissions, high energy consumption psu.edu |

| Liquid Ammonia | 100% dntb.gov.uapsu.edu | High efficiency, zero emissions, energy saving dntb.gov.uapsu.edu | Requires specialized handling and equipment for liquid ammonia |

In a laboratory setting, optimizing the yield and purity of this compound is paramount. For biochemical research, a purity of ≥98.5% is often required. Key parameters to control include:

Molar Ratio: A precise 1:3 molar ratio of citric acid to ammonia is crucial for the complete formation of the triammonium salt. medchemexpress.com

pH Control: Maintaining the correct pH is essential. For instance, a pH of ≥9.45 has been noted for ensuring high purity.

Crystallization Conditions: Controlling the temperature and concentration during crystallization is vital. Vacuum concentration at elevated temperatures, for example at 88°C, can yield a product with 99% purity.

Minimizing Impurities: The starting materials, particularly the citric acid and ammonia source, must be of high purity to avoid contaminants like heavy metals in the final product.

Comparative Analysis of Neutralizers (Aqueous Ammonia vs. Ammonium Bicarbonate vs. Liquid Ammonia)

Emerging and Green Synthesis Approaches

In line with the principles of green chemistry, new methods are being developed to make the synthesis of this compound more efficient and environmentally benign.

As mentioned earlier, the direct use of liquid ammonia is a significant advancement in the green synthesis of this compound. dntb.gov.uapsu.edu This method streamlines the production process by integrating neutralization, concentration, and crystallization into a single reactor. The process leverages the exothermic heat of neutralization to evaporate water, thus eliminating the need for a separate, energy-intensive concentration step. This approach not only achieves a 100% raw material utilization rate but also results in zero emissions, making it a highly efficient and environmentally friendly manufacturing route. dntb.gov.uapsu.edu Compared to using ammonium bicarbonate and aqueous ammonia, this green route can save at least 813.3 kJ and 948.4 kJ of energy per kilogram of product, respectively. psu.eduscientific.net

The primary raw material for this compound is citric acid. atamanchemicals.com Citric acid is predominantly produced through the fermentation of carbohydrates by the fungus Aspergillus niger. atamanchemicals.com This biotechnological process offers a sustainable and renewable route to obtaining the citric acid precursor. The crude citric acid obtained from fermentation undergoes further purification steps, such as precipitation and solvent extraction, to achieve the required purity for subsequent synthesis into this compound. atamanchemicals.com This fermentation-based approach aligns with green chemistry principles by utilizing renewable feedstocks.

Compound Information

Sustainable Manufacturing Practices and Resource Utilization

The traditional synthesis of this compound involves the neutralization of citric acid with ammonium bicarbonate or aqueous ammonia. researchgate.netpsu.edu However, these methods present environmental and efficiency challenges. The use of ammonium bicarbonate results in low raw material utilization (22.8%) and the emission of carbon dioxide, a significant greenhouse gas. researchgate.netpsu.eduscientific.net The aqueous ammonia method, while avoiding CO2 emissions, has a raw material utilization ratio of only 48.6% and requires energy-intensive steps to remove excess water. researchgate.netpsu.eduscientific.net

In response to these drawbacks, a greener manufacturing route using liquid ammonia directly to neutralize a citric acid solution has been developed. researchgate.netpsu.eduscientific.net This innovative approach offers several advantages:

100% Raw Material Utilization: This method achieves a near-complete utilization of raw materials. psu.eduscientific.net

Zero Emissions: The process is designed for zero emissions during mass production. psu.eduscientific.net

Energy Savings: It significantly reduces energy consumption compared to traditional methods. Specifically, it saves at least 813.3 kJ and 948.4 kJ of energy per kilogram of product compared to the ammonium bicarbonate and aqueous ammonia methods, respectively. psu.eduscientific.net

This sustainable method not only minimizes the environmental footprint but also enhances the economic viability of this compound production. The reduction in water usage and energy consumption contributes to a more efficient and cost-effective manufacturing process.

Industrial-Scale Production Methods and Quality Control for Research-Grade this compound

The industrial production of research-grade this compound demands meticulous process control to ensure high purity and consistency. The synthesis typically involves the neutralization of citric acid with ammonia in a 1:3 molar ratio. For biochemical research applications, a purity of ≥98.5% is often required, with stringent limits on contaminants such as heavy metals (e.g., ≤0.0005%) and iron (e.g., ≤0.001%).

The production of anhydrous this compound, a white crystalline powder, requires precise control over the manufacturing process. edta-chelate.com A key innovation in this area is the direct use of liquid ammonia for neutralization, which allows for the integration of neutralization, concentration, and crystallization into a single, efficient step. researchgate.net

Key parameters in the optimized process include:

Temperature Control: Maintaining the material thickening temperature between 60-75°C is crucial. google.com

pH Management: The pH of the ammonia solution at the endpoint should be controlled within a range of 6.2-7.0. google.com

Vacuum Concentration: The use of vacuum concentration at temperatures around 88°C helps to achieve a high purity product (99%) while minimizing thermal degradation and product discoloration. psu.edu

This streamlined process not only enhances efficiency but also yields a high-quality anhydrous product suitable for demanding research applications. psu.edu

Manufacturers of research-grade this compound adhere to a variety of internationally recognized standards to ensure product quality, safety, and consistency. lohmann-minerals.com These standards govern the entire manufacturing process, from raw material sourcing to final product packaging.

Key regulatory and quality frameworks include:

ISO 9001: This standard for quality management systems ensures that manufacturers have processes in place to consistently meet customer and regulatory requirements. lohmann-minerals.com

Good Manufacturing Practices (GMP): GMP guidelines ensure that products are consistently produced and controlled according to quality standards. lohmann-minerals.comusda.gov They cover all aspects of production, from the starting materials, premises, and equipment to the training and personal hygiene of staff. usda.gov

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): As a regulation of the European Union, REACH is designed to protect human health and the environment from the risks that can be posed by chemicals. lohmann-minerals.comatamanchemicals.com Manufacturers and importers of this compound are required to register the substance. atamanchemicals.com

Adherence to these standards is critical for ensuring that the this compound produced is of a high purity and suitable for use in sensitive research environments, including pharmaceutical and food-grade applications. lohmann-minerals.comdataintelo.com Quality control measures often involve analytical methods such as titration to determine ammonium content and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect trace metal contaminants.

Advanced Chemical Interactions and Mechanistic Studies of Triammonium Citrate

Chelation Chemistry and Metal Ion Complexation

Triammonium (B15348185) citrate (B86180) is an effective chelating agent, a molecule that can form multiple coordinate bonds with a single metal ion, effectively sequestering it in a stable, water-soluble complex. atamanchemicals.comamericanelements.com This action is primarily carried out by the citrate anion, which possesses three carboxylate groups and one hydroxyl group that can act as electron-pair donors to a metal cation. americanelements.comamericanelements.com

The citrate anion (C₆H₅O₇³⁻) acts as a polydentate ligand, meaning it can bind to a metal ion at multiple points. This multi-point attachment, known as the chelate effect, results in the formation of complexes that are significantly more stable than those formed by comparable monodentate ligands. fishersci.fi The stability of these metal-citrate complexes can be quantified by their stability constants (log K) or formation constants (Kf). A higher stability constant indicates a stronger ligand-metal interaction and a more stable complex. fishersci.fi

Studies have measured the stability constants for citrate complexes with a variety of metal ions. For example, at 25 °C, the log K value for the 1:1 Fe(III)-citrate complex ([FeCit]⁰) has been reported as 11.21. researchgate.net The stability of metal-citrate complexes is influenced by factors such as pH, as the protonation state of the citrate ion affects its binding affinity. researchgate.net At lower pH, the carboxylate groups become protonated, reducing their ability to coordinate with metal ions. researchgate.net

Stability constants for 1:1 metal-citrate complexes provide insight into the strength of the coordination.

| Metal Ion | Complex | Log K (Stability Constant) | Reference |

|---|---|---|---|

| Fe³⁺ | [FeCit]⁰ | 11.21 | researchgate.net |

| Cu²⁺ | [CuCit]⁻ | Not specified in provided results | |

| Fe²⁺ | [FeCit]⁻ | 3.1 | si.edu |

| Ca²⁺ | [CaCit]⁻ | 4.7 | si.edu |

The citrate ligand exhibits different affinities for various metal cations, leading to a degree of selectivity in chelation. The stability of the formed complexes generally follows a specific order, which dictates which metal will be preferentially chelated from a solution containing multiple cations. Research has established the following stability order for principal metal-citrate complexes: Cu(II) > Fe(III) > Al(III) > Pb(II) > Zn(II) > Ni(II) > Co(II) > Cd(II) > Mn(II) > Mg(II) > Ca(II) > Fe(II) > Sr(II) > Ba(II). si.edu

This order highlights several key points regarding the selectivity of citrate:

Trivalent vs. Divalent Ions: Trivalent cations like Fe³⁺ generally form more stable complexes than most divalent cations. mdpi.com This is evident from the high formation constant of the Fe(III)-citrate complex (Kf = 12.5) compared to divalent ions like Mg²⁺. si.edu The higher positive charge on trivalent ions leads to stronger electrostatic attraction with the negatively charged ligand. mdpi.com

Selectivity among Divalent Ions: Among the specified divalent cations, citrate shows a clear preference for Cu²⁺ over Pb²⁺ and Mg²⁺. The high stability of the copper-citrate complex makes citrate an effective agent for sequestering copper ions.

Application in Research: This selectivity is exploited in various applications. For instance, the effectiveness of triammonium citrate in cleaning applications is partly due to its ability to chelate and remove metal ions like Fe³⁺ and Mg²⁺ from soiled surfaces. researchgate.net

The order of stability constants (Kf) indicates the selectivity of citrate for different metal cations.

| Metal Ion | Relative Stability | Formation Constant (Kf) if available | Reference |

|---|---|---|---|

| Cu²⁺ | Highest | Not specified | si.edu |

| Fe³⁺ | Very High | 12.5 | si.edu |

| Pb²⁺ | Moderate | Not specified | si.edu |

| Mg²⁺ | Lower | Not specified | si.edu |

The coordination chemistry of this compound, therefore, is a complex interplay of the inherent properties of the citrate ligand and the specific characteristics of the metal ion, leading to a range of stabilities and selectivities that are harnessed in scientific and industrial applications.

Role of this compound in Modulating Metal Ion Reactivity and Solubility

This compound is a notable chelating agent, a substance whose molecules can form multiple coordinate bonds to a single metal ion. researchgate.netscribd.com This process, known as chelation, involves the citrate ion forming stable complexes with various metal ions, which in turn alters their reactivity and solubility. smolecule.com The citrate ion, with its multiple carboxyl and hydroxyl groups, can effectively sequester metal cations, preventing them from interacting with other components in a system. atamanchemicals.com

The effectiveness of this compound as a chelating agent is significantly influenced by the pH of the solution. openedition.org The formation constants (Kf) of metal-citrate complexes vary, with a general order of Cu(II) > Fe(III) > Al(III) > Pb(II) > Zn(II) > Ni(II) > Co(II) > Cd(II) > Mn(II) > Mg(II) > Ca(II) > Fe(II) > Sr(II) > Ba(II). si.edu For instance, the Kf values for citrate with Fe(III), Ca(II), and Fe(II) are 12.5, 4.7, and 3.1, respectively. si.edu This differential affinity allows for selective chelation and manipulation of metal ion availability.

The chelation process enhances the solubility of metal ions, a property utilized in various industrial and analytical applications. atamanchemicals.com For example, it is used in metal surface cleaning and in chemical analysis to determine phosphate (B84403) levels in fertilizers by dissolving insoluble phosphates. smolecule.comatamanchemicals.comgoogle.com The ability to form soluble complexes with metal ions also makes it valuable in preventing the formation of unwanted precipitates in metalworking fluids. lohmann-minerals.com

Theoretical Models of Chelation (e.g., Coordination Geometry, Electronic Structure)

The chelation of metal ions by this compound is fundamentally a process of forming coordinate bonds between the citrate anion and the metal cation. researchgate.net The citrate ion acts as a polydentate ligand, meaning it can attach to the central metal ion through multiple points of attachment. The structure of the citrate molecule, with its three carboxyl groups and one hydroxyl group, is critical to its chelating ability. researchgate.net

The coordination geometry of the resulting metal-citrate complex depends on the specific metal ion and the pH of the solution. The dissociated oxygen atoms at the ends of the citrate molecule are primarily responsible for forming dative bonds with the metal ion. openedition.org At a pH of around 6.4, the citrate molecule is fully dissociated, making two of its three dissociated oxygen atoms available for chelation. openedition.org The third dissociated oxygen contributes to the water solubility of the complex. openedition.org

Nuclear Magnetic Resonance (NMR) studies have provided insights into the competitive chelation behavior of citrate. For instance, 11B NMR has shown that this compound can form complexes with borate (B1201080) ions. unifi.it However, in the presence of other metal ions like copper, there is a preferential coordination of the citrate to the copper, displacing the borate ions. unifi.it This indicates a stronger affinity of citrate for certain metal cations over others, a key aspect of its functionality. The electronic structure of the citrate ion, with its available lone pairs of electrons on the oxygen atoms, facilitates the donation of electron density to the empty orbitals of the metal cation, forming the stable chelate ring structures. smolecule.com

Dissociation and Solution Behavior in Aqueous Media

Ionic Dissociation and Formation of Ammonium (B1175870) and Citrate Ions

When dissolved in water, this compound, a salt of a weak acid (citric acid) and a weak base (ammonia), undergoes complete dissociation. smolecule.comatamanchemicals.com This process yields three ammonium ions (NH₄⁺) and one citrate ion (C₆H₅O₇³⁻) per formula unit of the salt. atamanchemicals.comnih.govhimedialabs.com The high solubility of this compound in water is attributed to its ionic nature and the ability of the resulting ions to form favorable interactions, such as hydrogen bonds, with water molecules. atamanchemicals.comsolubilityofthings.com

The ammonium ion (NH₄⁺) is a positively charged polyatomic ion formed from the protonation of ammonia (B1221849) (NH₃). wikipedia.orgquizgecko.com In an aqueous solution, the ammonium ion is mildly acidic. wikipedia.org The citrate ion is the conjugate base of citric acid, a tricarboxylic acid. wikipedia.orgnih.gov It is a trianion, carrying a charge of -3. nih.govbionity.com

Factors Influencing Solution Acidity and Stability

The pH of a this compound solution is influenced by the hydrolysis of the ammonium and citrate ions. As the salt of a weak acid and a weak base, the resulting pH is determined by the relative strengths of the acidic ammonium ion and the basic citrate ion. This compound solutions are typically weakly alkaline. atamanchemicals.com

The stability of the solution's acidity is a key feature of this compound, which acts as a buffering agent. smolecule.comatamanchemicals.comnih.gov It can resist changes in pH upon the addition of small amounts of acid or base. atamanchemicals.com The citrate ion can accept protons, and the ammonium ion can donate protons, allowing the solution to buffer in a pH range of approximately 6 to 9.

Several factors can influence the acidity and stability of the solution:

Concentration: The concentration of the this compound in the solution can affect the ionic strength, which in turn can influence the pH. solubilityofthings.com Higher concentrations can also enhance the buffering capacity. openedition.org

Temperature: Changes in temperature can affect the dissociation constants of both the ammonium and citrate ions, thereby altering the pH of the solution.

Presence of other ions: The presence of other ions in the solution can interact with the ammonium and citrate ions, potentially shifting the equilibrium and affecting the pH.

Catalytic Properties and Reaction Facilitation

Role in Organic Reactions

This compound and its constituent ions can act as catalysts in certain organic reactions. While not a strong oxidizing or reducing agent, its ability to act as a buffer and a chelating agent can facilitate various chemical transformations. smolecule.com Citrate salts, in general, are recognized for their catalytic potential. lohtragon.com

One area where this compound shows catalytic activity is in the synthesis of complex organic molecules. It can serve as a precursor for introducing citrate groups into other compounds, thereby facilitating the production of advanced materials. lohmann-minerals.com For instance, trisodium (B8492382) citrate, a related compound, has been used as a catalyst for the one-pot, four-component synthesis of spiropyrano-indenoquinoxaline derivatives. arkat-usa.org This suggests a potential role for the citrate ion from this compound in similar multicomponent reactions.

Furthermore, this compound is used in the preparation of catalysts, where it can enhance their efficiency and selectivity. lohmann-minerals.com This is particularly relevant in the petrochemical, pharmaceutical, and fine chemical industries. lohmann-minerals.com It can also act as a polymerization catalyst or modifier, influencing the properties of the resulting polymers. lohmann-minerals.com

Enhancement of Catalyst Efficiency and Selectivity

This compound serves as a critical auxiliary agent in the field of catalysis, where it is employed to enhance the efficiency and selectivity of catalysts, particularly during their synthesis and preparation. lohmann-minerals.com Its function is not typically as a primary catalyst itself, but rather as a modifier and precursor that influences the final properties of the catalytic material. lohmann-minerals.comlohtragon.com The enhancement effects are largely attributed to its strong chelating ability and its role in directing the morphology of catalyst particles. smolecule.com

The primary mechanism through which this compound exerts its influence is chelation. As a potent chelating agent, the citrate ion can form stable complexes with various metal ions, which are often the precursors to the active catalytic species. smolecule.comsi.edu This complex formation is crucial in several ways:

Controlled Deposition: In processes like the electrodeposition of Ni-Mo alloys, citrate acts as a complexing agent that tunes the reduction rate of the metal ions (e.g., Ni²⁺). frontiersin.org By controlling the rate at which the metal ions are reduced and deposited, it allows for precise control over the composition and structure of the resulting alloy, which in turn dictates its catalytic properties. frontiersin.org

Precursor for Thermal Decomposition: Metal citrates, including this compound complexes, are often used as precursors in the manufacturing of catalyst systems. lohtragon.com These organic-anion metal salts can be ideal for thermal deposition processes, where they decompose to leave behind finely dispersed metal or metal oxide catalysts on a support. lohtragon.com

A significant application of this compound is in the synthesis of metallic nanoparticles for catalytic applications. Its presence during the synthesis process can act as a stabilizing or shape-directing agent, influencing the size and morphology of the nanoparticles. acs.orgpsu.edu The shape and exposed crystal facets of a nanoparticle catalyst are known to have a profound impact on its activity and selectivity.

Research has shown that the choice of citrate salt can determine the final shape of gold (Au) nanoparticles. psu.edu For example, using this compound during the reduction of HAuCl₄ tends to produce spherical gold nanoparticles. psu.edu In another study focusing on the synthesis of zinc oxide (ZnO) crystals, this compound was identified as a precursor that could effectively modify the crystal's growth direction, leading to distinct morphologies depending on its concentration in the alkaline solution. researchgate.net This ability to direct crystal growth is fundamental to creating catalysts with optimized active sites.

Furthermore, this compound is utilized as a dispersant for nano-sized powders used in creating catalytic supports or ceramic materials. researchgate.net In a study on nano-sized yttria (Y₂O₃) powders, the addition of this compound as a dispersant was found to significantly affect the surface properties of the particles. researchgate.net It adsorbed onto the particle surfaces, shifting the isoelectric point and increasing the absolute zeta potential, which leads to improved colloid stability and prevents the agglomeration of particles. researchgate.net Maintaining a high, well-dispersed surface area is essential for maximizing catalyst efficiency.

Research Findings on this compound in Catalyst-Related Applications

| Catalytic System/Material | Role of this compound | Observed Effect/Enhancement |

| Gold (Au) Nanoparticles | Reducing and shaping agent | Produces spherical nanoparticles, which serve as a baseline for comparing the catalytic activity of other morphologies. psu.edu |

| Zinc Oxide (ZnO) Crystals | Precursor and growth modifier | Modifies the crystal growth direction, enabling the formation of various distinct morphologies. researchgate.net |

| Yttria (Y₂O₃) Nanopowder | Dispersant | Increases the absolute zeta potential of particles, improving the stability of aqueous suspensions and preventing agglomeration. researchgate.net |

| Ni-Mo Alloy Electrodeposits | Complexing agent in electrolyte bath | Controls the reduction rate of Ni²⁺ ions, influencing the final composition and morphology of the catalytically active alloy. frontiersin.org |

Applications of Triammonium Citrate in Diverse Research Domains

Agricultural Science and Plant Nutrition Research

Triammonium (B15348185) citrate (B86180) serves as a source of nitrogen in agricultural applications. americanelements.com Research on the high cell mass production of Azotobacter vinelandii, a nitrogen-fixing bacterium used in biofertilizers, utilized a medium formulation that included triammonium citrate. americanelements.com The study found that while A. vinelandii can fix atmospheric nitrogen, the addition of nitrogen sources like this compound can accelerate growth. americanelements.com In another study, the exclusion of tri-ammonium citrate from a modified MRS medium for Enterococcus mundtii resulted in a significant reduction of antimicrobial peptide activity, indicating its importance in the growth medium. fishersci.at However, some research indicates that its role can be complex. For instance, studies on the in vitro growth of Agave cocui found that growth was lowest in media where the ammonium (B1175870) nitrogen source came from ammonium sulfate (B86663) compared to other nitrogen forms. fishersci.at Furthermore, while some plant cells require ammonium for growth and cannot rely solely on nitrate, high concentrations of ammonium can be inhibitory, an effect that can sometimes be relieved by the addition of citrate. wikipedia.org

One of the most significant functions of this compound in agriculture is its role as a chelating agent. wikipedia.orgnih.gov It forms stable complexes with essential micronutrients such as manganese (Mn), zinc (Zn), iron (Fe), and copper (Cu). nih.govfishersci.ca This action increases their solubility and bioavailability, particularly in alkaline (high pH) soils where these nutrients are often locked in insoluble forms. nih.govfishersci.ca By chelating these metal ions, this compound makes them more readily available for plant uptake, which is essential for proper growth and function. nih.gov This enhancement of nutrient uptake can lead to improved plant growth and yield. wikipedia.orgthegoodscentscompany.com The tribasic and dibasic forms of ammonium citrate are effective chelating agents, while the monobasic form is not. nih.gov

This compound is a component in the formulation of fertilizers and soil conditioners designed to improve soil quality and nutrient delivery. fishersci.nothegoodscentscompany.comwikipedia.orgontosight.ai Its ability to chelate minerals and enhance nutrient uptake makes it a valuable ingredient in creating more efficient fertilizers. thegoodscentscompany.com The growing demand for sustainable agricultural practices has increased interest in compounds like this compound, which can be seen as a more environmentally friendly option. fishersci.no It is used as a soil improver and conditioner, promoting healthy plant growth by ensuring essential nutrients are accessible. fishersci.nowikipedia.org The focus is on developing fertilizer formulations that synchronize the release of nutrients with the plant's demand, thereby increasing fertilizer use efficiency. fishersci.ca

The application of this compound can positively influence soil health and the microbial ecosystem. fishersci.nothegoodscentscompany.com Citrate, a component of this compound, has been shown to increase microbial activity in soil. ontosight.ai One study demonstrated that the addition of citrate to soil microcosms led to a four- to six-fold increase in cumulative soil respiration, indicating a stimulation of heterotrophic microbial activity. ontosight.ai This increased microbial activity can alter the composition of the soil microbial community. ontosight.ai Microbial fertilizers, in general, enhance the diversity of soil microorganisms, which in turn can improve the soil's ecological environment and promote the proliferation of beneficial bacteria. mpbio.com The organic acids secreted by microorganisms, or added to the soil, can regulate soil pH and increase the availability of soil organic carbon for plants. mpbio.com

Formulation and Efficacy of this compound-Based Fertilizers and Soil Conditioners

Analytical Chemistry and Material Characterization

In the realm of analytical chemistry, this compound holds a specific and critical role, particularly in the agricultural sector for quality control of fertilizers.

This compound is widely used as a chemical reagent in analytical chemistry for the determination of phosphate (B84403) content in fertilizers and phosphate salts. wikipedia.orgwikipedia.orgontosight.aifishersci.se Specifically, a neutral solution of this compound is used to determine the amount of citrate-soluble phosphate in fertilizers. wikipedia.org This method is crucial for assessing the available phosphorus content in fertilizers like calcium hydrogen phosphate (CaHPO₄), which may not be soluble in water but will dissolve in a citrate solution. wikipedia.org The process involves extracting a fertilizer sample first with water, and then re-extracting the residue with a neutral or alkaline ammonium citrate solution to measure the phosphate that becomes available through chelation. wikipedia.org This analytical application is vital for ensuring the efficacy and proper labeling of phosphate fertilizers. wikipedia.org

Use in Extraction and Quantification Methodologies

A primary application of this compound in analytical chemistry is in the extraction and quantification of specific substances, most notably phosphates in fertilizers. smolecule.comgoogle.com It is instrumental in determining the amount of citrate-soluble phosphorus in phosphate fertilizers. atamanchemicals.com The process involves extracting the fertilizer residue with a neutral or alkaline solution of this compound, which dissolves phosphate compounds that are otherwise insoluble in water. atamanchemicals.comsmolecule.com This allows for the accurate measurement of the available phosphate content.

Beyond its use in fertilizer analysis, this compound has been explored in other extraction methodologies. For instance, in a study on extracellular polysaccharide (EPS) extraction from Streptococcus thermophilus in fermented milk, this compound was a component of the growth medium. nih.govnih.gov While the study's main focus was on optimizing EPS recovery, the inclusion of this compound highlights its role in creating suitable chemical environments for biological and analytical procedures. nih.govnih.gov

Application in Spectroscopic and Chromatographic Analyses

This compound plays a role in various spectroscopic and chromatographic techniques. It has been used in conjunction with in situ mid-FTIR (Fourier-transform infrared) fiber-optic reflectance spectroscopy to monitor and evaluate the cleaning of oil paintings. nih.gov This non-invasive technique allows for real-time analysis of the chemical changes occurring on the painting's surface during treatment with this compound. nih.gov

Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to analyze the byproducts of cleaning treatments involving this compound. nih.govresearchgate.net By analyzing the cotton swabs used in the cleaning process, researchers can identify the substances removed from the artwork, such as calcium oxalate (B1200264) and terpenic varnish, providing a deeper understanding of the cleaning agent's mechanism. nih.gov GC-MS analysis can also be used to assess the clearance of this compound from a treated surface, ensuring that no potentially harmful residues remain. researchgate.netresearchgate.net Studies have shown that with proper clearing procedures, residual citrate can be removed from a paint surface to below the detection limit of the instrument. researchgate.net

Role in Dissolving Insoluble Compounds for Analysis

The ability of this compound to dissolve otherwise insoluble compounds is a key aspect of its utility in analytical chemistry. smolecule.com This is primarily achieved through chelation, where the citrate ion forms stable, soluble complexes with metal ions. smolecule.com This property is fundamental to its use in determining phosphate levels in fertilizers, as it effectively brings insoluble metal phosphates into solution for analysis. atamanchemicals.comsmolecule.com

This dissolving capability extends to its applications in conservation, where it is used to remove stubborn, ingrained dirt and corrosion products that are resistant to other cleaning agents. researchgate.netopenedition.org By chelating the metal ions present in soiling and corrosion, this compound facilitates their removal from the surface of artworks and historical artifacts. smolecule.comresearchgate.net

Conservation Science and Cultural Heritage Research

This compound has emerged as a significant cleaning agent in the field of conservation, particularly for paintings, paper, and metal objects. researchgate.netconservation-wiki.commdpi.com Its effectiveness in removing surface dirt and corrosion, combined with its relatively mild pH, makes it an attractive option for conservators. researchgate.netsi.edu

Surface Cleaning Mechanisms: Chelation vs. Buffering vs. Ammonium Ion Release

The cleaning action of this compound is a result of a combination of its chemical properties:

Chelation: This is considered the primary mechanism for its cleaning efficacy. researchgate.net The citrate ion can "claw" onto and sequester metal ions present in dirt and corrosion products, such as iron (Fe³⁺) and magnesium (Mg²⁺), forming stable, water-soluble complexes that can be easily removed. smolecule.comresearchgate.netresearchgate.net This action helps to break down and disperse the soiling material. researchgate.net

Buffering: this compound solutions act as a buffer, resisting changes in pH. atamanchemicals.comresearchgate.net This is a crucial property in conservation, as it helps to avoid the potential for alkaline hydrolysis of the binding medium in paintings. researchgate.net The pH of a this compound solution is typically around 7, making it a relatively neutral cleaning agent. researchgate.net

Ammonium Ion Release: There is some discussion in the conservation community about the potential for this compound to slowly release ammonium ions. researchgate.netresearchgate.net While this could potentially be a concern if residues are left on a surface, particularly on metals, it is also a factor that may contribute to its cleaning action. researchgate.net

The relative importance of each of these mechanisms is a subject of ongoing research, with chelation being the most widely accepted primary mode of action for dirt removal. researchgate.netresearchgate.net

Removal of Metal Ions and Soiling from Artworks and Historical Documents

This compound has proven effective in removing a variety of unwanted materials from cultural heritage objects:

Paintings: It can effectively remove ingrained surface dirt, grime, and even some discolored varnish layers from oil paintings that are resistant to conventional solvents. researchgate.netculturalheritage.org It has been successfully used on works by artists like J.M.W. Turner. researchgate.net Studies have shown its ability to remove calcium oxalate and aged terpenic varnish. nih.gov

Paper: It has been investigated for the removal of stains and ingrained dirt from paper-based artworks and documents. openedition.orgconservation-wiki.com Research suggests it can be effective in removing soiling without adversely affecting the paper fibers. openedition.org

Metal Objects: this compound is used for the removal of corrosion products from metal artifacts, including bronze sculptures and lacquered brass. openedition.orgmdpi.comnih.gov It can be applied as a gel to localize the treatment and control its action. nih.gov

Compatibility and Effects on Substrate Materials (e.g., Paintings, Paper, Bronze)

While this compound is a valuable tool, its use requires careful consideration of its potential effects on the substrate material.

Paintings: A primary concern is the potential for the chelating agent to interact with the metal ions in pigments, which could lead to pigment removal. researchgate.net However, studies have shown that with careful application and clearing, it can be used safely on many painted surfaces. researchgate.netresearchgate.net At a pH above 7, citrates can become more efficient at dissolving lead carbonate, a component of some white pigments, so caution is advised on underbound materials at higher pH levels. researchgate.net

Paper: Research using Scanning Electron Microscopy (SEM) has indicated that this compound does not cause adverse effects on the fiber morphology of paper. openedition.org However, more research is needed on the long-term aging characteristics of paper treated with this chemical. openedition.org

Bronze and other Metals: For metal objects, particularly copper alloys, there is a concern that the release of ammonium ions from residual this compound could be harmful. researchgate.net For this reason, some conservators may favor sodium citrate. researchgate.net When used on lacquered brass, this compound has been shown to be effective at removing corrosion, but care must be taken to avoid damaging the lacquer layer. researchgate.netnih.gov

The following table summarizes research findings on the application of this compound in conservation:

| Substrate | Application | Key Findings | References |

| Oil Paintings | Surface dirt and varnish removal | Effective at removing ingrained dirt, calcium oxalate, and some aged varnishes. Can be monitored with in-situ FTIR. Clearance of residue is crucial. | nih.govresearchgate.netresearchgate.netculturalheritage.org |

| Paper | Stain and dirt removal | Shows good removal of ingrained dirt. SEM analysis indicates no adverse effect on fiber morphology. | openedition.orgconservation-wiki.com |

| Bronze/Copper Alloys | Corrosion removal | Effective for removing corrosion products, often applied as a gel for controlled application. Potential for harm from ammonium ion release if not cleared properly. | openedition.orgmdpi.comnih.gov |

| Lacquered Brass | Corrosion removal | Can remove corrosion spots but may affect the lacquer layer. | researchgate.netnih.gov |

Comparative Studies with Other Cleaning Agents (e.g., EDTA)

This compound is a chelating agent used in various cleaning applications, particularly for the removal of metal-containing deposits like rust and surface dirt. researchgate.net Its effectiveness is often compared to other chelating agents, most notably ethylenediaminetetraacetic acid (EDTA).

In the field of art conservation, this compound has been found to be effective in cleaning delicate surfaces. For instance, it successfully removed an intractable grey-brown layer from oil sketches by J.M.W. Turner, where conventional solvents and aqueous cleaning agents had failed. researchgate.net In a direct comparison for surface cleaning, this compound was observed to work more rapidly than disodium (B8443419) EDTA, although both ultimately achieved the same level of cleaning. researchgate.net However, a solution of tetrasodium (B8768297) EDTA buffered to a pH of 7 was found to be significantly more aggressive. researchgate.net

The cleaning action of this compound is attributed to its ability to form a complex with metal atoms, sequestering them from their environment. researchgate.net This process is pH-dependent. At a pH of 7, this compound is effective and considered attractive for conservation purposes to avoid alkaline hydrolysis of oil-based mediums. researchgate.net However, at a pH greater than 7, its efficiency in dissolving lead carbonate increases, which could be detrimental to certain materials. researchgate.net

Studies on cleaning marble have shown that the impact of this compound is highly dependent on the conditions of its application. si.edu When compared with other agents, its effects can range from being as mild as ammonium thioglycolate under conditions of high pH and low concentration, to being nearly as aggressive as EDTA at a lower pH. si.edu Specifically, EDTA solutions were found to be more aggressive on polished marble than this compound solutions. si.edu

For the removal of copper corrosion products, both this compound and EDTA are commonly used chelating agents. nih.gov In one study, a this compound gel provided the best compromise for removing corrosion products from a painted aluminum alloy without causing damage to the paintwork. nih.gov In contrast, EDTA solutions were effective at removing deposits but caused damage to the paint. nih.gov

The choice between this compound and EDTA can also be influenced by the specific type of deposit being targeted. For removing magnetite scale, an aqueous solution of the triammonium salt of EDTA is particularly effective and less corrosive to steels compared to the sodium salt of EDTA. atamanchemicals.com

Biomedical and Pharmaceutical Research

This compound has garnered interest in biomedical and pharmaceutical research due to its versatile chemical properties, including its roles as a buffering agent, chelating agent, and a source of nitrogen. solubilityofthings.comshanghaichemex.commarketresearchfuture.comsmolecule.comatamanchemicals.com

The stability of the pH is a critical factor in the effectiveness and shelf-life of many pharmaceutical products. marketresearchfuture.com this compound serves as an effective buffering agent in pharmaceutical formulations, helping to maintain a stable pH. solubilityofthings.commarketresearchfuture.commarketresearchintellect.com This is particularly important for ensuring enzyme activity and the stability of metabolic processes.

It is utilized as an excipient to stabilize and enhance the bioavailability of active pharmaceutical ingredients. marketresearchfuture.com Its ability to maintain a consistent pH is crucial for the efficacy of various medications. marketresearchfuture.com For example, a 5% solution of this compound has a pH between 6.0 and 7.5, a range suitable for many pharmaceutical applications. lobachemie.comvwr.comsdfine.com In the food industry, which has applications that can overlap with oral pharmaceuticals, it is used to maintain a pH between 6.5 and 7.0. shanghaichemex.com

The buffering capacity of this compound makes it a valuable component in various drug formulations, including oral syrups and some parenteral drugs, where pH control is essential. marketresearchintellect.com

Research has indicated that this compound can influence the viscosity of amino acid solutions, suggesting potential interactions that could affect the formulation and stability of protein-based drugs. smolecule.com The ability to control viscosity is an important aspect of developing stable and effective injectable drug products. lohmann-minerals.com

The growing focus on research and development in the pharmaceutical sector, including the introduction of new drug formulations, is expected to increase the demand for high-quality excipients like this compound. marketresearchfuture.com

Citrate-based anticoagulants are essential in blood collection and storage for preventing the clotting of blood products. bbguy.org They function by chelating free calcium ions in the blood, which are necessary for the coagulation cascade. bbguy.orgdrugbank.com While trisodium (B8492382) citrate is more commonly mentioned in the context of anticoagulant solutions for hemodialysis and blood transfusions, the principle of calcium chelation is central to the anticoagulant action of all citrate salts. bbguy.orgdrugbank.comnih.gov

Blood for hematologic testing is often collected in tubes containing citrate anticoagulant. eclinpath.com This is particularly useful when EDTA-dependent antibodies cause platelet or red blood cell clumping. eclinpath.com However, it's important to note that blood collected in citrate is diluted, which can affect cell counts. eclinpath.com Studies have also shown that the concentration of trisodium citrate used can impact prothrombin time and the International Normalised Ratio (INR), highlighting the importance of standardized collection procedures. nih.gov

The anticoagulant properties of citrate are also utilized in apheresis procedures, where blood components are separated, and the remaining blood is returned to the donor. bbguy.org

Research has been conducted to understand the metabolic fate of the ammonium ions from ammonium citrate. Studies using nitrogen-15 (B135050) (¹⁵N) labeled ammonium citrate have traced the incorporation of this nitrogen into various biological molecules. smolecule.comnih.govnih.gov

Following administration in rats, the nitrogen from ammonium citrate was found to be incorporated into urea, as well as a variety of amino acids, including glutamine, creatine, glycine, alanine, proline, histidine, arginine, glutamic acid, and aspartic acid. smolecule.com The route of administration (intragastric, intraperitoneal, or subcutaneous) was found to influence the tissue distribution and the extent of labeling of different amino acids. smolecule.com

In neonatal pigs, ¹⁵N from dietary diammonium citrate was incorporated into both essential and nonessential amino acids in the liver and muscle proteins. nih.gov This suggests that the nitrogen from ammonium citrate can be utilized for the synthesis of amino acids, even in germ-free animals, indicating that the process is not solely dependent on intestinal microflora. nih.gov Further studies have shown that non-protein nitrogen sources like di- and this compound can support the growth of pigs and chickens on diets deficient in nonessential amino acids. researchgate.net

The utilization of nitrogen from ammonium citrate has also been shown to be influenced by factors such as protein intake and the presence of growth hormone. nih.gov

The ability of this compound to form stable complexes with metal ions makes it a candidate for exploration in chelation therapy, a medical treatment used to remove toxic metals from the body. solubilityofthings.com The citrate ion acts as a chelating agent, binding to metal ions and facilitating their transport and removal from biological systems.

While EDTA is a more commonly known chelating agent in clinical practice, the chelating properties of citrate are well-established. scribd.com The effectiveness of a chelating agent is dependent on the specific metal ion and the pH of the environment. scribd.com The potential for this compound in this therapeutic area stems from its fundamental ability to sequester metal ions, a property that is also leveraged in its industrial and cleaning applications. researchgate.net

Investigations into Metabolic Fate and Distribution in Biological Systems (e.g., Nitrogen Incorporation)

Industrial and Engineering Applications Research

This compound is a versatile compound with numerous applications in various industrial and engineering research domains due to its properties as a chelating agent, buffering agent, and dispersant.

Electroplating Industry: Complexing Agent for Metal Ions

In the electroplating industry, this compound serves as a complexing agent for metal ions. atamanchemicals.comshanghaichemex.comfengchengroup.com Its ability to chelate metal ions makes it a valuable component in electroplating baths. Notably, it is utilized as a complexing agent in cyanide-free electroplating processes, offering a safer alternative to traditional cyanide-based formulations. fengchengroup.comniranbio.comhlmingchem.com This application is crucial for modernizing electroplating techniques to enhance safety and reduce environmental impact.

Metal Surface Cleaning and Corrosion Inhibition

This compound is widely employed in metal surface cleaning and for inhibiting corrosion. talasonline.com It is effective in cleaning various metal surfaces, including those in petroleum pipelines. fengchengroup.comniranbio.comhlmingchem.com Research has shown its efficacy as a rust remover, where it not only cleans the surface but also forms a protective layer to prevent future corrosion. lohmann-minerals.com This dual-action capability distinguishes it from some traditional rust removers. lohmann-minerals.com It is also used to prepare antirust agents in the mechanical industry. fengchengroup.comniranbio.comhlmingchem.com The compound's chelating action allows it to sequester metal ions, which is fundamental to its cleaning and anti-corrosion properties. lohmann-minerals.com

Water Treatment Processes

In the domain of water treatment, this compound is used as a component in industrial processes. atamanchemicals.comfengchengroup.comniranbio.comottokemi.com It functions as a pH regulator and water treatment product. atamanchemicals.com Its role often involves acting as a chelating agent to sequester metal ions present in the water, thereby preventing scale formation and other issues. lohmann-minerals.com

Ceramic Dispersants and Detergent Formulations

This compound is utilized as a dispersant in the manufacturing of ceramics. atamanchemicals.comfengchengroup.comniranbio.comottokemi.com Research has demonstrated its effectiveness as a dispersant for piezoelectric ceramic slurries, where it reduces the agglomeration of powder particles and improves slurry stability and rheological properties through electrostatic interaction. scientific.net It is also used to disperse powders like copper-coated alumina (B75360) and TiO2 nanopowders for fabricating ceramic parts. Furthermore, it serves as a raw material in detergent formulations, contributing to their cleaning efficacy. atamanchemicals.comfengchengroup.comniranbio.comberganochem.com

Polymerization Catalysis and Modifier Roles

Research has identified this compound's role in polymerization. It can act as a polymerization catalyst or a modifier. lohmann-minerals.com In these roles, it can influence the molecular weight distribution and other properties of the resulting polymers, making it suitable for the production of specialized plastics and resins. lohmann-minerals.com It is also listed as a potential polymerization catalyst in chemical databases. ambeed.com

Nanomaterial Synthesis and Advanced Materials Research

This compound plays a significant role in the synthesis and application of nanomaterials and advanced materials. It is used as a dispersant for various nanoparticles, including yttria (Y2O3) and titania (TiO2), which is crucial for fabricating transparent ceramics and other advanced materials. researchgate.net

Studies have explored its effects as a precursor on the formation of zinc oxide (ZnO) crystals. acs.org Research has also shown its utility in the hydrothermal synthesis of nitrogen-doped graphene quantum dots (N-GQD) from a unique this compound crystal structure. researchgate.net In the context of biomaterials, it has been used as a buffer to simulate conditions within plants for studying the dissolution of hydroxyapatite (B223615) nanoparticles intended for use as nanofertilizers. acs.org Furthermore, it has been used for the surface modification of powders in the fabrication of high-quality transparent ceramics. researchgate.net

Use as a Carbon Source for Carbon Quantum Dots (CDs)

This compound is frequently utilized as a single-source precursor for the synthesis of carbon quantum dots (CDs), which are zero-dimensional carbon nanomaterials smaller than 10 nm. mdpi.com Its role as a carbon source is fundamental in various synthesis methods, including hydrothermal treatment, solvothermal processes, and microwave irradiation. researchgate.netnih.gov In these methods, the this compound molecule undergoes intermolecular dehydration, polymerization, and carbonization to form the carbon core of the quantum dots. nih.gov

The selection of this compound as a precursor is advantageous due to its high nitrogen content (approximately 17% by mass), which facilitates the in-situ doping of the resulting CDs with nitrogen atoms. medchemexpress.com This nitrogen doping is integral to the electronic and optical properties of the final nanomaterial. For instance, researchers have successfully synthesized nitrogen-doped CDs through the microwave treatment of this compound or the hydrothermal processing of ammonium citrate with other agents like ethylenediamine. nih.govrsc.org The process often involves heating an aqueous solution of the precursor in an autoclave or a microwave reactor, leading to the formation of water-soluble, fluorescent CDs with average diameters typically in the range of 2 to 7 nm. nih.gov Different synthesis techniques, such as pyrolysis, also employ ammonium citrate to produce CDs. nih.gov

The reaction conditions during the synthesis play a crucial role in the characteristics of the resulting CDs. For example, in solvothermal treatments using this compound, adjusting the reaction temperature allows for control over the degree of carbonization and the properties of the CDs. researchgate.net Similarly, when using microwave-assisted pyrolysis, the duration and power of the microwave irradiation can be varied to tune the size and properties of the final carbon dots. nih.govinnovareacademics.in

Table 1: Synthesis of Carbon Dots (CDs) using this compound

| Synthesis Method | Co-reagent(s) | Resulting Nanomaterial | Average Size | Emission Color | Ref. |

|---|---|---|---|---|---|

| Solvothermal | None | Full Color Fluorescent CDs | Not Specified | Blue (440 nm) to Red (625 nm) | researchgate.net |

| Hydrothermal | Ethylenediamine | Nitrogen-doped CDs (N-CDs) | 4.8 nm | Not Specified | nih.gov |

| Microwave Irradiation | None | Indigo Emitting CDs | 6.5 nm | Indigo | nih.gov |

| Pyrolysis | None | Carbon Quantum Dots | Not Specified | Not Specified | nih.gov |

Influence on Functional Groups and Emission Tunability in Nanomaterials

The use of this compound as a precursor directly influences the surface chemistry of the synthesized nanomaterials, which in turn governs their optical properties, particularly their fluorescence emission. mdpi.comresearchgate.net The compound's decomposition during synthesis leads to the formation of various functional groups on the surface of the CDs, such as carboxyl (–COOH), hydroxyl (–OH), and, significantly, nitrogen-based groups like amines (–NH2). mdpi.commedchemexpress.com

The inherent high nitrogen content of this compound is a key factor, promoting the formation of nitrogen-containing functional groups (e.g., C-N, C=N) on the CD surface during synthesis. medchemexpress.com These nitrogen-based functional groups, along with oxygen-containing groups, create specific surface states that act as emission centers. researchgate.netmdpi.com The photoluminescence of these CDs is therefore not solely dependent on the quantum confinement effect of the carbon core but is strongly controlled by these surface states. mdpi.comresearchgate.net

This control over surface functional groups allows for the remarkable tunability of the CDs' emission wavelength. By systematically adjusting reaction parameters like temperature during solvothermal synthesis with this compound, researchers can alter the degree of graphitization and the density and type of surface functional groups. researchgate.net This modification of the surface chemistry changes the energy levels of the surface states, resulting in a shift of the fluorescence emission across the entire visible spectrum, from blue to red. researchgate.netacs.org This efficient emission-color tunability is a direct consequence of using a nitrogen-rich precursor like this compound. medchemexpress.com The ability to engineer the surface states by controlling the synthesis conditions makes this compound a versatile precursor for creating full-color fluorescent CDs for applications such as cell imaging and light-emitting diodes (LEDs). researchgate.netacs.org

Environmental Considerations and Sustainability in Triammonium Citrate Research

Environmental Fate and Transport in Various Ecosystems

Triammonium (B15348185) citrate's physical and chemical properties largely dictate its movement within the environment. As a white crystalline powder, it is characterized by its high solubility in water, with values recorded as greater than 1000 mg/L. This high water solubility indicates that the compound is likely to be mobile in the environment, particularly within water systems. fishersci.co.ukcanbipharm.com Once dissolved, it can spread through aquatic environments. canbipharm.com

The compound's potential to move through soil is also significant. Due to its water-soluble nature, triammonium citrate (B86180) is expected to be highly mobile in soils, suggesting a potential for leaching from the soil surface into groundwater. fishersci.co.ukcanbipharm.com The substance's tendency to accumulate in organisms is considered low. carlroth.comthgeyer.com This is supported by its n-octanol/water partition coefficient (log KOW), which has been determined to be -1.43 at 25°C, indicating that bioaccumulation is unlikely. fishersci.co.ukcarlroth.comthgeyer.com In the environment, it dissociates into ammonium (B1175870) (NH₄⁺) and citrate ions.

The primary environmental hazard associated with triammonium citrate is the potential threat to the environment if it is not properly contained and managed. atamanchemicals.com Improper disposal can lead to the contamination of soil and water. dataintelo.com Given its high mobility, spills or improper waste disposal can result in the compound entering waterways and spreading through the water system. fishersci.co.ukcanbipharm.com Therefore, it is crucial to prevent the substance from entering drains, surface water, or groundwater. carlroth.com Contaminated wash water from spills must be retained and disposed of correctly. carlroth.com While the compound itself dissociates into ammonium and citrate, which are of low toxicity, the introduction of any chemical substance in large quantities can disrupt natural ecosystems.

Mobility in Soil and Water Systems

Sustainable Production and Disposal Practices

Traditional synthesis methods for this compound have notable environmental drawbacks, including significant waste and low efficiency. One historical method involves the neutralization of citric acid with ammonium bicarbonate (NH₄HCO₃). A major issue with this process is the generation of large quantities of carbon dioxide (CO₂), a greenhouse gas, as a byproduct. psu.edu This route suffers from a very low raw material utilization ratio of only 22.8%. psu.eduscientific.net

Another conventional approach uses aqueous ammonia (B1221849) (NH₃·H₂O) as the neutralizing agent. While this method avoids CO₂ emissions, it introduces a large amount of water into the system, which must be removed through energy-intensive evaporation and concentration steps. psu.edu This process has a raw material utilization ratio of 48.6% and generates 3.02 kg of water for every kilogram of this compound produced. The prolonged heating required for evaporation can also lead to product discoloration.

In response to the inefficiencies of traditional methods, greener and more sustainable synthesis routes have been developed. A significant advancement is the direct neutralization of a citric acid solution with liquid ammonia (NH₃). psu.eduscientific.net This innovative method is considered a zero-emission technology because it integrates the neutralization, concentration, and crystallization steps into a single reactor, streamlining the process. scientific.net